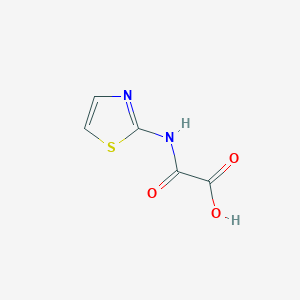

Oxo(1,3-thiazol-2-ylamino)acetic acid

Description

Historical Context of Thiazole-Containing Compounds in Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Its presence is not a recent discovery; the thiazole moiety is found in naturally occurring and vital biomolecules such as Thiamine (Vitamin B1). researchgate.net The historical significance of thiazoles was further cemented with the discovery of Penicillin, where a related thiazolidine (B150603) ring is a crucial structural component. cumhuriyet.edu.tr

Over the decades, the versatility of the thiazole nucleus has been demonstrated through its incorporation into a wide array of synthetic drugs with diverse therapeutic applications. researchgate.net For instance, Sulfathiazole was an early antimicrobial agent, while the antiretroviral drug Ritonavir and the non-steroidal anti-inflammatory drug Meloxicam are modern examples of successful thiazole-containing pharmaceuticals. cumhuriyet.edu.trnih.gov The ability of the thiazole ring to engage in various chemical reactions has made it a versatile scaffold for the synthesis of novel compounds. researchgate.net The Hantzsch thiazole synthesis, a classical method, remains a fundamental approach for constructing this heterocyclic system. researchgate.net The continuous exploration of thiazole derivatives has yielded compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov

Significance of Amino Acid Moieties in Rational Drug Design

Amino acids and their derivatives are fundamental building blocks of life, playing a central role in virtually all biological processes. researchgate.netresearchgate.net In the context of rational drug design, the incorporation of amino acid moieties into drug candidates is a well-established strategy to enhance their pharmacological profiles. nih.gov These moieties can improve a drug's aqueous solubility and permeability, which are critical factors for bioavailability. researchgate.net

Furthermore, amino acid derivatives are instrumental in the development of prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.gov This approach can be used to overcome various challenges, such as poor absorption or rapid metabolism of the parent drug. nih.gov The structural diversity and inherent biological compatibility of amino acids make them attractive tools for medicinal chemists seeking to fine-tune the properties of a lead compound. researchgate.net Unnatural amino acids, in particular, are increasingly being used to create novel drug molecules with enhanced stability, selectivity, and bioactivity. nih.gov The strategic use of amino acid derivatives allows for the synthesis of peptide-based drugs, enzyme inhibitors, and targeted drug delivery systems.

Overview of the Chemical Class of Oxo(1,3-thiazol-2-ylamino)acetic Acid Derivatives

The chemical class of this compound derivatives represents a synergistic combination of the thiazole and amino acid pharmacophores. These compounds are characterized by a central 2-aminothiazole (B372263) core, where the amino group is N-substituted with an acetic acid moiety, and the thiazole ring itself bears an oxo group, typically at the 4-position, forming a thiazolidinone ring.

The synthesis of these derivatives often employs the Hantzsch thiazole synthesis or related methodologies. researchgate.net For instance, 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid has been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid. researchgate.net Further modifications can be introduced at various positions of the thiazole ring and the phenyl group to generate a library of analogues. researchgate.net Research has demonstrated that these compounds possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netresearchgate.net The specific biological effects are often dependent on the nature and position of the substituents on the core structure. researchgate.net

Rationale for Continued Research and Development of this compound Analogues

The continued investigation into this compound analogues is driven by several key factors. The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov The diverse biological activities already observed for this class of compounds, including antibacterial and antifungal effects, make them promising candidates for further development. nih.govnih.gov

In the realm of oncology, there is a constant need for new anticancer agents that are more effective and have fewer side effects than existing therapies. researchgate.net The cytotoxic potential exhibited by some thiazole derivatives against various cancer cell lines provides a strong rationale for the continued synthesis and evaluation of new analogues. researchgate.netimpactfactor.org The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), enabling the rational design of more potent and selective compounds. By modifying the substituents on the thiazole and aromatic rings, researchers can aim to optimize the therapeutic properties of these molecules. The potential for these compounds to interact with various biological targets, as suggested by the broad activity spectrum of thiazoles in general, further justifies the ongoing research efforts in this area. researchgate.netnih.gov

Detailed Research Findings

The following tables summarize some of the reported biological activities of this compound derivatives and related compounds.

| Compound | Activity | Test Organism | Result | Reference |

|---|---|---|---|---|

| 1-(6-Nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | Bacteriostatic | Bacillus subtilis ATCC 6633 | Active | osi.lv |

| 1-{5-[(4-Nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acid | Bacteriostatic | Bacillus subtilis ATCC 6633 | Active | osi.lv |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative 4e | Antifungal | Alternaria solani | EC50 = 0.85 µg/mL | researchgate.net |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative 4e | Antifungal | Phoma lingam | EC50 = 2.29 µg/mL | researchgate.net |

| Compound | Cell Line | Activity | Result | Reference |

|---|---|---|---|---|

| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) (4b) | Leukemia HL-60 | Cytotoxic | Most promising among tested compounds | researchgate.net |

| 5-fluoro-3-[2-(4-hydroxyphenylamino)-4-oxo-4H-thiazol-5-ylidenemethyl]-1H-indole-2-carboxylic acid methyl ester (Les-6166) | A549 (Lung carcinoma) | Metabolic activity reduction | 16%–47% reduction after 24h | nih.gov |

| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl)amino)phenyl)thiazolidine-3-yl) (TH08) | Ehrlich Ascites Carcinoma (EAC) | Anticancer | Most potent among tested compounds | impactfactor.org |

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(1,3-thiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c8-3(4(9)10)7-5-6-1-2-11-5/h1-2H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYBRLFGZHVSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629973 | |

| Record name | Oxo[(1,3-thiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-84-2 | |

| Record name | 2-Oxo-2-(2-thiazolylamino)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo[(1,3-thiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxo 1,3 Thiazol 2 Ylamino Acetic Acid and Its Analogues

Classical Synthetic Approaches for the Thiazole (B1198619) Scaffold

The construction of the fundamental 1,3-thiazole ring is a critical first step in the synthesis of oxo(1,3-thiazol-2-ylamino)acetic acid. The Hantzsch synthesis and subsequent condensation reactions are pivotal in assembling this key intermediate.

Hantzsch Synthesis and its Variations in Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the 2-aminothiazole (B372263) ring system. nih.govresearchgate.net This method classically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.govresearchgate.net A common variation for producing precursors to the target molecule involves the reaction of ethyl 4-chloroacetoacetate with thiourea, which yields ethyl (2-aminothiazol-4-yl)acetate. This product contains the necessary acetic acid side chain at the C4 position of the thiazole ring.

One-pot, three-component variations of the Hantzsch synthesis have also been developed, offering an efficient route to substituted thiazoles. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a silica-supported tungstosilisic acid catalyst can produce highly functionalized thiazole derivatives in good yields. mdpi.com While not directly yielding the target molecule, this demonstrates the adaptability of the Hantzsch reaction for creating diverse thiazole cores.

Microreactor technology has also been applied to the Hantzsch synthesis, allowing for precise control over reaction conditions and often leading to improved yields and purity. rsc.org The reaction of ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas in a heated microreactor system has been shown to be an effective method for producing a series of 2-aminothiazoles. rsc.org

Table 1: Examples of Hantzsch Synthesis for 2-Aminothiazole Derivatives

| α-Halocarbonyl Compound | Thiourea/Thioamide | Product | Catalyst/Conditions | Yield (%) | Reference |

| Ethyl 4-chloroacetoacetate | Thiourea | Ethyl (2-aminothiazol-4-yl)acetate | Ethanol, reflux | Not specified | google.com |

| 2-Bromoacetophenone | Thiourea | 4-Phenyl-1,3-thiazol-2-amine | Methanol, reflux | Not specified | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxy-6-methyl-3-(2-amino-1,3-thiazol-4-yl)-2H-pyran-2-one | SiW.SiO2, ultrasonic irradiation | 60 | mdpi.com |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Thiourea | 4-(4-Nitrophenyl)-1,3-thiazol-2-amine | Methanol, reflux | Not specified | researchgate.net |

Condensation Reactions for the Carboxylic Acid Linkage

Once the 2-aminothiazole nucleus is formed, the next crucial step is the attachment of the oxoacetic acid moiety to the exocyclic amino group. This is typically achieved through a condensation reaction with a suitable dielectrophile. A frequently employed reagent for this purpose is diethyl oxomalonate (B1226002) or its derivatives. The reaction of 2-aminothiazole with diethyl oxomalonate results in the formation of ethyl oxo((1,3-thiazol-2-yl)amino)acetate, the direct ester precursor to the target compound.

Alternatively, chloroacetyl chloride can be reacted with 2-aminothiazole to yield 2-(chloroacetamido)thiazole. researchgate.net This intermediate can then be further manipulated to introduce the oxo functionality and hydrolyze the ester, although this is a more circuitous route.

The final step in the synthesis of the core structure is the hydrolysis of the ethyl ester to the free carboxylic acid. researchgate.netmdpi.com This is typically achieved through either acidic or basic hydrolysis. researchgate.netmdpi.com For example, heating the ethyl ester in the presence of a dilute acid, such as hydrochloric acid, or a base like sodium hydroxide, will yield this compound. researchgate.netmdpi.com Basic hydrolysis is often preferred as it proceeds to completion. researchgate.net

Table 2: Synthesis of this compound Precursors

| 2-Aminothiazole Derivative | Reagent | Product | Conditions | Yield (%) | Reference |

| 2-Aminothiazole | Diethyl oxomalonate | Ethyl oxo((1,3-thiazol-2-yl)amino)acetate | Not specified | Not specified | researchgate.net |

| 2-Amino-4-(p-tolyl)thiazole | Diethyl oxomalonate | Ethyl oxo((4-(p-tolyl)thiazol-2-yl)amino)acetate | Not specified | Not specified | researchgate.net |

| 2-Amino-4-phenylthiazole | Chloroacetyl chloride | 2-(Chloroacetamido)-4-phenylthiazole | Benzene, 0-5 °C | Not specified | researchgate.net |

| Ethyl oxo((1,3-thiazol-2-yl)amino)acetate | NaOH(aq) | This compound | Hydrolysis | Not specified | researchgate.netmdpi.com |

Strategies for Introducing Amino and Oxo Functionalities

The amino group at the 2-position of the thiazole ring is intrinsic to the most common synthetic strategies, as it is typically introduced through the use of thiourea or a substituted thiourea in the Hantzsch synthesis. researchgate.net This primary amino group is essential for the subsequent condensation reaction to attach the acetic acid side chain.

The oxo group in the target molecule is introduced as part of the electrophilic reagent used in the condensation step. Diethyl oxomalonate, which contains a central ketone, is an ideal precursor as it directly provides the desired oxo functionality in the side chain upon reaction with the 2-aminothiazole. An alternative approach involves the oxidation of a precursor. For instance, ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate can be oxidized using reagents like potassium permanganate (B83412) in acetic acid to yield ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, which contains the oxo group.

Derivatization and Diversification of the this compound Core

The versatility of the this compound scaffold lies in its potential for derivatization at multiple positions, allowing for the creation of a diverse library of analogues.

Introduction of Aromatic and Heterocyclic Substituents

Substituents can be introduced onto the thiazole ring, primarily at the 4- and 5-positions, by selecting appropriately substituted starting materials for the Hantzsch synthesis. For example, using a substituted α-haloketone will result in a C4-substituted thiazole. researchgate.net The synthesis of 1-(4-(2-substituted-thiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the introduction of complex substituents. nih.gov

Furthermore, the exocyclic amino group provides a handle for introducing various moieties. For example, N-phenyl-N-thiocarbamoyl-β-alanine can be used in a Hantzsch-type reaction to produce 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, which can then be further derivatized. researchgate.netnih.gov Condensation of this intermediate with various aromatic and heterocyclic aldehydes can introduce a wide range of substituents at the 5-position of the resulting thiazolone ring. researchgate.netnih.gov

Table 3: Examples of Substituted this compound Analogues

| Core Structure | Reagent | Substituent Introduced | Product | Reference |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Benzaldehyde | Phenyl | 3-{5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | researchgate.netnih.gov |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 3-{5-(4-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | researchgate.netnih.gov |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | 2-Furaldehyde | Furan-2-yl | 3-{5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | researchgate.netnih.gov |

| N-Phenyl-N-thiocarbamoyl-β-alanine | 2,3-Dichloro-1,4-naphthoquinone | Naphthoquinone | 3-(N-(4,9-Dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | nih.gov |

Synthesis of Thiazolidinone and Thiazolidine (B150603) Analogs

A significant class of derivatives is the thiazolidinones, which can be synthesized from the 2-aminothiazole core. One common route involves the reaction of a 2-aminothiazole with chloroacetyl chloride to form a 2-chloroacetamido intermediate. researchgate.net This intermediate can then undergo cyclization with potassium thiocyanate (B1210189) to yield a 2-(thiazol-2-ylimino)thiazolidin-4-one. e3s-conferences.org

These 2-(thiazol-2-ylimino)thiazolidin-4-ones can be further functionalized, for example, through Knoevenagel condensation with various aromatic aldehydes. nsc.ru This reaction typically occurs at the 5-position of the thiazolidinone ring, which has an active methylene (B1212753) group, leading to the formation of 5-arylidene derivatives. nsc.ru

The synthesis of the fully saturated thiazolidine ring can be achieved through different pathways. One method involves the condensation of an appropriate amine with an aldehyde and thioglycolic acid. nih.gov For instance, reacting a Schiff base derived from a 2-aminothiazole with thioglycolic acid can yield a 2-(thiazol-2-yl)-3-aryl-thiazolidin-4-one. orientjchem.org Another approach involves the reaction of cysteamine (B1669678) with aldehydes or ketones to form the thiazolidine ring. researchgate.net The subsequent attachment of this pre-formed thiazolidine to the core structure would represent another synthetic strategy.

Table 4: Synthesis of Thiazolidinone and Thiazolidine Analogs

| Starting Material | Reagent(s) | Product Type | Product Example | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | 1. Chloroacetyl chloride; 2. KSCN | Thiazolidinone | 2-(4-Phenylthiazol-2-ylimino)thiazolidin-4-one | Not specified | researchgate.nete3s-conferences.org |

| 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one | Benzaldehyde | 5-Arylidene Thiazolidinone | 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 78 | nsc.ru |

| N-(2-Benzylidenylimino-1,3-thiazol-4-yl)diphenylamine | Thioglycolic acid | Thiazolidinone | N-[2-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,3-thiazol-4-yl]diphenylamine | Not specified | orientjchem.org |

| N-Phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid | Thiazolidinone | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | ~70 | researchgate.netnih.gov |

Formation of Hybrid Structures with Other Pharmacophores

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent approach in drug discovery aimed at creating new molecules with potentially enhanced or synergistic biological activities. The this compound scaffold is a valuable building block in the design of such hybrid structures.

Researchers have successfully synthesized novel hybrids by combining the thiazolidinedione moiety with other biologically active heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and pyridazine (B1198779). nih.govnih.govbiointerfaceresearch.com For instance, a series of thiazolidinedione-1,3,4-oxadiazole hybrids were created by coupling the two active pharmacophores, sometimes through a methylene (-CH2-) linker, to potentially enhance the potency of the resulting molecule. nih.gov Similarly, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives demonstrates the fusion of the thiazole core with the pyridazine ring system, another pharmacologically significant heterocycle. nih.govmdpi.com The rationale behind creating these hybrid molecules is that the combined structure may exhibit greater activity than the individual components. nih.gov

Other examples include the development of furanyl-1,3-thiazol-2-yl acetic acid derivatives and benzoxazol-5-yl acetic acid derivatives, which have been identified as heparanase inhibitors. nih.gov The synthesis of molecules containing multiple thiazole rings (di-, tri-, and tetrathiazoles) is another approach to enhance therapeutic activities. nih.gov These examples underscore the versatility of the thiazole scaffold in creating complex hybrid molecules with tailored biological profiles.

Modern Synthetic Techniques for Efficient Synthesis

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. Techniques such as microwave-assisted organic synthesis (MAOS) and multi-component reactions (MCRs) have been effectively applied to the synthesis of thiazole derivatives.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. kuleuven.benih.gov This technique has been successfully employed in the synthesis of this compound analogues and related thiazole derivatives.

For example, a straightforward microwave-irradiated one-pot multicomponent reaction was developed for synthesizing hydrazonothiazolidinyl acetic acid derivatives, affording the target molecules in high yields with a simple workup procedure. kuleuven.be The use of microwave irradiation has also been reported in the synthesis of 1-thiazolyl-pyridazinedione derivatives, where it serves as an eco-friendly energy source that promotes high yields in short reaction times. nih.govmdpi.com In some cases, reactions that would take several hours via conventional methods can be completed in minutes under microwave irradiation, significantly improving the efficiency of the synthesis. nih.govresearchgate.net

Multi-Component Reactions (MCRs) for Structural Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly valued in synthetic chemistry for their efficiency and atom economy. kuleuven.becrimsonpublishers.com This approach allows for the rapid generation of structurally complex molecules from simple precursors.

The synthesis of the thiazole and thiazolidinone core is well-suited to MCR strategies. A one-pot, three-component reaction of an amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) has been reported for the efficient synthesis of novel 1,3-thiazolidin-4-one derivatives. crimsonpublishers.com Similarly, the synthesis of hydrazonothiazolidinyl acetic acid derivatives has been achieved through a microwave-irradiated one-pot three-component approach involving substituted 3-acetylcoumarins, thiosemicarbazide, and maleic anhydride. kuleuven.be The Hantzsch thiazole synthesis, a foundational method, is often adapted into a multicomponent format, for instance, by reacting a ketone, thiourea, and a halogen catalyst under solvent-free conditions. nih.govresearchgate.net These MCRs provide a powerful and convergent pathway to generate diverse libraries of thiazole-containing compounds.

Advanced Analytical Techniques for Structural Elucidation of Synthetic Products

The unambiguous characterization of newly synthesized compounds is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules like this compound and its derivatives. nih.govlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling precise structural assignments. nih.gov Both ¹H and ¹³C NMR are routinely used to confirm the structures of synthesized thiazole derivatives. nih.gov

In the ¹H NMR spectrum of a representative compound, 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanoic acid, the protons of the propanoic acid side chain appear as triplets at approximately δ 2.70 ppm (-CH₂CO) and δ 4.18 ppm (-NCH₂). mdpi.com The proton on the thiazole ring (SCH) typically resonates further downfield, often within the aromatic region (δ 7.21–7.48 ppm), while the carboxylic acid proton (COOH) appears as a broad singlet at a very high chemical shift, around δ 12.44 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. For the same example, the carbonyl carbon of the carboxylic acid is found around δ 170.10 ppm, while the methylene carbons of the side chain appear at δ 32.99 ppm (-CH₂CO) and δ 48.86 ppm (-NCH₂). mdpi.com The carbon atom of the thiazole ring (SCH) is typically observed around δ 103.24 ppm. mdpi.com The specific chemical shifts and coupling patterns observed in NMR spectra serve as a definitive fingerprint for the molecule's structure.

| Compound Structure | Technique | Observed Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanoic acid | ¹H NMR (DMSO-d₆) | 12.44 (s, 1H, COOH), 7.89 (d, 2H, Ar-H), 7.21–7.48 (m, 8H, Ar-H, SCH), 4.18 (t, 2H, NCH₂), 2.70 (t, 2H, CH₂CO) | mdpi.com |

| 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanoic acid | ¹³C NMR (DMSO-d₆) | 170.10 (C=O), 149.19, 143.28, 142.73, 135.79, 133.66, 131.81, 129.26, 128.60, 128.54, 127.34, 120.41, 117.57, 117.00 (CAr), 103.24 (SCH), 48.86 (NCH₂), 32.99 (CH₂CO) | mdpi.com |

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | ¹H NMR | 7.18 (d, thiazole ring), 6.71 (d, thiazole ring), 4.11 (t, NCH₂), 2.62 (t, CH₂CO) | nih.govresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. longdom.orgnih.gov The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the structure. longdom.org

For this compound and its analogues, several characteristic absorption bands are expected. The presence of the carboxylic acid functional group is indicated by a very broad O–H stretching vibration, typically appearing in the wide range of 3300-2500 cm⁻¹. libretexts.orgcore.ac.uk The carbonyl group (C=O) of the carboxylic acid and the oxo group on the thiazole ring gives rise to a strong, sharp absorption band between 1760 and 1690 cm⁻¹. libretexts.orgtandfonline.com For example, a C=O stretch has been reported at 1710 cm⁻¹ for a related thiazolinone derivative. tandfonline.com

Other key absorptions include the N–H stretch, which appears in the 3400-3300 cm⁻¹ region, and the C=N stretching vibration of the thiazole ring, which is typically found around 1620-1600 cm⁻¹. core.ac.uktandfonline.com The thiazole ring itself exhibits skeletal vibrations that can be seen in the fingerprint region (below 1500 cm⁻¹). researchgate.net The collective pattern of these absorption bands provides corroborating evidence for the successful synthesis of the target compound.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 3300–2500 (broad) | libretexts.orgcore.ac.uk |

| Carbonyl (acid, ketone) | C=O stretch | 1760–1690 (strong) | libretexts.orgtandfonline.com |

| Amine | N–H stretch | 3400–3300 | core.ac.uktandfonline.com |

| Imine/Thiazole Ring | C=N stretch | 1620–1600 | tandfonline.com |

| Thiazole Ring | Skeletal vibrations | ~1500–1400 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its analogues. It provides crucial information about the molecular weight and structural features of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it delivers highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

Typically, soft ionization techniques such as Electrospray Ionization (ESI) are employed for these types of polar molecules. lmaleidykla.ltmdpi.com The analysis is often performed using advanced instrumentation like Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) mass analyzers, which offer high sensitivity and mass accuracy. nih.gov

In practice, the synthesized compound is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is measured, confirming the molecular weight of the target compound. For example, in the characterization of novel thiazolidinone derivatives, HRMS (ESI) was used to compare the calculated mass ([M+H]⁺) with the experimentally found mass, providing strong evidence for the proposed structure. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer insights into the compound's structure, although detailed fragmentation studies for the specific title compound are not widely published.

The table below shows an example of how HRMS data is presented to confirm a synthesized structure.

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 2-(2-((1-(3-Chlorobenzyl)-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | C₂₅H₁₉Cl₂N₄OS | 477.09521 | 477.09528 | mdpi.com |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of a synthesized compound. This analysis serves as a critical checkpoint for verifying the purity and empirical formula of the substance. lmaleidykla.lt The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed chemical formula.

For the synthesized derivatives of this compound, the results of the elemental analysis are considered acceptable if the found values are in close agreement with the calculated values, typically within a narrow margin of ±0.4%. lmaleidykla.lt This confirmation provides strong evidence that the synthesized compound has the correct atomic composition and is substantially free from impurities that would alter the elemental ratios.

The structures of newly synthesized thiazole and thiazolidinone derivatives are routinely confirmed by elemental analysis in conjunction with spectroscopic methods like NMR and IR. nih.govlmaleidykla.ltresearchgate.net

The following table provides an example of elemental analysis data for a related compound.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| Derivative of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid | C₂₂H₂₄N₄O₂S | C | 64.68 | 64.65 | lmaleidykla.lt |

| H | 5.92 | 5.90 | lmaleidykla.lt | ||

| N | 13.71 | 13.66 | lmaleidykla.lt |

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Key Structural Features for Biological Potency

The core structure of Oxo(1,3-thiazol-2-ylamino)acetic acid presents several avenues for chemical modification to probe its biological interactions. These include the thiazole (B1198619) ring, the amino acid portion, and the linking fragment.

A hypothetical data table illustrating potential SAR trends for thiazole ring substitutions is presented below. Please note this is for illustrative purposes and not based on experimental data for the specific compound.

Hypothetical SAR Data for Thiazole Ring Substituents| Substituent at R | Position on Thiazole Ring | Hypothetical Biological Activity (IC50 in µM) |

|---|---|---|

| -H | - | 10 |

| -CH3 | 4 | 5 |

| -Cl | 4 | 2 |

| -OCH3 | 5 | 8 |

| -NO2 | 5 | 15 |

The amino acid fragment, in this case, an oxo-acetic acid attached to an amino group, is crucial for the molecule's polarity and its potential to form hydrogen bonds. Altering this part of the molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties. Modifications could include changing the length of the alkyl chain, introducing different functional groups to replace the carboxylic acid, or altering the stereochemistry. For example, replacing the carboxylic acid with a bioisostere like a tetrazole could maintain the acidic character while potentially improving metabolic stability or cell permeability.

The amino group that connects the thiazole ring and the acetic acid moiety acts as a critical linker. The length, rigidity, and chemical nature of this linker can dictate the relative orientation of the two key pharmacophoric features. Introducing conformational constraints, such as incorporating the linker into a ring system, could lock the molecule into a more bioactive conformation, thus enhancing its potency.

Pharmacophore Identification and Molecular Determinants of Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, identifying its pharmacophore would involve computational modeling and comparison with other active compounds. nih.gov Key features would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen and the thiazole nitrogen), and a hydrophobic region (the thiazole ring). Molecular docking studies, which simulate the binding of a molecule to a receptor, can further refine the understanding of the crucial interactions. researchgate.netnih.gov

Design Principles for Optimizing Therapeutic Efficacy

Armed with SAR data and a pharmacophore model, medicinal chemists can employ various strategies to design more effective therapeutic agents.

Scaffold hopping is a powerful technique in drug design where the core structure (scaffold) of a known active molecule is replaced with a chemically different but functionally equivalent one. nih.govresearchgate.netnih.gov This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency or better patentability. For this compound, one might replace the thiazole ring with another heterocycle, like an oxazole (B20620) or a pyrazole (B372694), that maintains the key pharmacophoric elements.

Bioisosteric replacement is a more subtle modification where a specific functional group is exchanged for another with similar physical or chemical properties. nih.govunito.it This is often done to fine-tune a molecule's properties. For example, the carboxylic acid group in the amino acid moiety could be replaced by a hydroxamic acid or a sulfonamide, which are known bioisosteres. These changes can impact the molecule's acidity, lipophilicity, and metabolic stability.

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery for thiazole derivatives often employs both ligand-based and structure-based design strategies to develop new inhibitors for various biological targets. brc.hu

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target protein, LBDD approaches are utilized. These methods rely on the analysis of a set of molecules known to interact with the target. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on 4-oxothiazolidines and 5-arylidine derivatives have been conducted to explore the essential physicochemical properties for 5-lipoxygenase (5-LOX) inhibition.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is available, SBDD becomes a powerful tool. This approach was successfully used to discover a potent and selective CDK2 inhibitor, starting from an initial hit, N-(5-Bromo-1,3-thiazol-2-yl)butanamide (IC50=808 nM), identified through high-throughput screening. nih.gov By leveraging the crystal structures of CDK2 in complex with various inhibitors, researchers were able to rapidly develop 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide, a compound with significantly improved potency (IC50=20 nM). nih.gov

Rational Design of Hybrid Molecules with Enhanced Profiles

The strategy of creating hybrid molecules by combining the thiazole or thiazolidinone nucleus with other pharmacologically active scaffolds is a current trend in drug design, aiming to produce compounds with improved affinity and efficacy. nih.gov This molecular hybridization can lead to novel compounds with enhanced or entirely new biological activities. mdpi.com

The 4-thiazolidinone (B1220212) core is considered a "privileged scaffold" in medicinal chemistry. nih.gov The design of new drug-like molecules often involves combining this scaffold with other pharmacologically attractive fragments. nih.gov For example, a series of novel indole-azolidinone hybrids were synthesized, with one compound exhibiting significant toxicity across a panel of 60 cancer cell lines. mdpi.com Similarly, hybrids containing pyrazole, purine, and 4-thiazolidinone scaffolds have been developed as potential anticancer agents. mdpi.com

The synthesis of these hybrid molecules can be achieved through various methods, including three-component one-pot reactions. For instance, pyrazole-substituted thiosemicarbazides have been used to create pyrazole–thiazolidinones with a carbohydrazide (B1668358) linker.

Identification and Validation of Molecular Targets

A crucial aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its biological effects. For this compound and its derivatives, several key enzymes and receptors have been investigated.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Carbonic Anhydrase IX, MmpL3)

The thiazole scaffold is a key component in inhibitors of various enzymes critical for pathogen survival and disease progression.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial drugs. als-journal.comals-journal.com Novel 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been designed and shown to have improved inhibitory activity against DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. brc.hu In silico molecular docking simulations have been used to assess the potential DNA gyrase inhibitory activity of newly synthesized thiazole derivatives, with some compounds showing dock score values between -6.4 and -9.2 kcal/mol. nih.gov A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as promising DNA gyrase inhibitors, with several compounds displaying potent activity against the enzyme. als-journal.com

Carbonic Anhydrase IX (CA IX): CA IX is a transmembrane enzyme that is overexpressed in many types of tumors, making it an attractive target for anticancer therapies. A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety were designed as potential nonsulfonamide inhibitors of human carbonic anhydrase IX and XII. nih.gov Additionally, thiazolyl-coumarin-drug conjugates have been synthesized and evaluated as carbonic anhydrase isozyme inhibitors, with some derivatives showing significant inhibitory effects against CA IX. nih.gov Other research has focused on hydrazonobenzenesulfonamides as inhibitors of various human carbonic anhydrase isoforms, including CA IX, with some compounds showing inhibitory activity at low nanomolar levels. mdpi.com

MmpL3: The mycobacterial membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acid precursors and is a key target for antituberculosis drugs. nih.govmdpi.com Inhibition of MmpL3 leads to the weakening of the mycobacterial cell wall and cell death. nih.gov Indole-2-carboxamide derivatives are among the most studied classes of MmpL3 inhibitors, showing potent activity against M. tuberculosis and nontuberculous mycobacteria. deepdyve.comresearchgate.net

The following table summarizes the inhibitory activities of selected thiazole derivatives against these enzymes.

| Compound Class | Target Enzyme | Key Findings | Ref |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA Gyrase & Topoisomerase IV | Nanomolar IC50 values against S. aureus and E. coli enzymes. | brc.hu |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | Potent inhibitory activity, supported by molecular docking data. | als-journal.com |

| Thiopyrano[2,3-d]thiazole-pyrazole Hybrids | Carbonic Anhydrase IX & XII | Designed as potential nonsulfonamide inhibitors. | nih.gov |

| Thiazolyl-coumarin Conjugates | Carbonic Anhydrase Isozymes | Significant inhibitory effects against CA IX, CA II, and CA XII. | nih.gov |

| Indole-2-carboxamides | MmpL3 | Potent activity against M. tuberculosis and NTM species. | deepdyve.comresearchgate.net |

Receptor Binding and Modulation Assays

The interaction of this compound derivatives with various receptors is a key area of investigation to understand their pharmacological effects.

Receptor binding assays are fundamental in drug discovery for screening and characterizing the interaction between a ligand and a receptor. nih.gov These assays typically use a radiolabeled ligand and a source of the receptor to determine binding affinity. nih.gov

A study on new thiazole acetic acid derivatives investigated their cardiovascular activity. nih.gov One derivative, 2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid (SMVA-42), was found to produce a contractile response in isolated rat aorta. nih.gov This effect was abolished by prazosin, a selective alpha-1 receptor inhibitor, suggesting that SMVA-42 may act as an agonist at the alpha-1 adrenergic receptor. nih.gov

In another study, (R)-2-amino-3-triazolpropanoic acid derivatives were designed and evaluated as agonists at the glycine (B1666218) site of the NMDA receptor. frontiersin.org These compounds showed varying activity across different NMDA receptor subtypes, providing insights into agonist binding at the GluN1 subunit. frontiersin.org

The table below presents findings from receptor binding and modulation assays for thiazole derivatives.

| Compound | Receptor/Assay | Observed Effect | Ref |

| 2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid (SMVA-42) | Alpha-1 Adrenergic Receptor (isolated rat aorta) | Produced a dose-dependent contractile response, which was abolished by prazosin. | nih.gov |

| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptor Glycine Site | Acted as full or partial agonists with subtype-specific activity. | frontiersin.org |

Unraveling Cellular Signaling Pathway Interference

The therapeutic effects of many drugs are mediated through their interference with cellular signaling pathways. nih.gov The modulation of these pathways can impact various cellular processes, including proliferation, apoptosis, and invasion. nih.gov

Key signaling pathways such as MAPK/ERK, NF-κB, and PI3K/AKT/mTOR are often implicated in cancer and other diseases. als-journal.comnih.gov For instance, pyrazolyl-s-triazine derivatives have been shown to exert their effects by inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade. als-journal.com Plant-derived natural products can also modulate multiple signaling pathways; for example, β-carboline alkaloids can inhibit the MAPK/ERK pathway, and wogonin (B1683318) can modulate the NF-κB/Bcl-2 signaling pathway. nih.gov

While direct studies on the interference of this compound with specific signaling pathways are not extensively detailed in the provided results, the known activities of its derivatives on various enzymes and receptors suggest that downstream signaling cascades are likely affected. For example, the inhibition of receptor tyrosine kinases or G-protein coupled receptors would directly impact their associated intracellular signaling pathways. Further research is needed to elucidate the precise mechanisms by which this class of compounds modulates cellular signaling.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as Oxo(1,3-thiazol-2-ylamino)acetic acid, and a biological target, typically a protein.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, studies on structurally similar thiazole (B1198619) derivatives provide a strong basis for predicting its binding behavior. For instance, docking studies on various thiazole carboxamide derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes like cyclooxygenases (COX) and tubulin. nih.govnih.govmetu.edu.tr The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. Lower binding energies typically suggest a more stable ligand-protein complex. For related thiazole compounds, binding energies have been reported in ranges that suggest significant interaction with target proteins. nih.govsemanticscholar.org It is anticipated that this compound would also exhibit favorable binding affinities with relevant biological targets. The prediction of these binding modes is the first step in hypothesizing the compound's mechanism of action at a molecular level.

Table 1: Predicted Binding Affinities of Thiazole Derivatives with Various Protein Targets (Illustrative)

| Thiazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| Thiazole Carboxamides | Cyclooxygenase-2 (COX-2) | -8.0 to -9.5 | nih.govmetu.edu.tr |

| 2,4-Disubstituted Thiazoles | Tubulin | -13.88 to -14.50 | nih.gov |

| Thiazolyl-pyrazole derivatives | EGFR Kinase | -1.3 to -3.4 | nih.gov |

| Azo-thiazole Derivatives | Rho6 Protein | -6.8 to -9.2 | semanticscholar.org |

This table is illustrative and based on data for structurally related compounds to suggest potential binding affinities for this compound.

The stability of a ligand-target complex is governed by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Computational studies on thiazole derivatives consistently highlight the importance of the thiazole ring and its substituents in forming these crucial connections within the active site of a protein. koyauniversity.org

For this compound, several key interactions can be predicted:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms within the thiazole ring and the amino group linker can also participate in hydrogen bonding. These interactions are critical for the specificity and stability of the binding.

Hydrophobic Interactions: The thiazole ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Electrostatic Interactions: The delocalized electrons of the thiazole ring can lead to pi-stacking or pi-cation interactions with aromatic or charged residues of the protein.

Studies on related compounds have identified specific amino acid residues that are key for these interactions. acs.orgnih.gov For example, molecular docking of some thiazole derivatives has shown interactions with residues like Serine, Arginine, and Lysine through hydrogen bonding and arene-cation interactions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known activities. For thiazole derivatives, QSAR studies have been successfully employed to predict their antimicrobial, anticancer, and enzyme inhibitory activities. researchgate.netresearchgate.net These models are typically represented by a regression equation where the biological activity is a function of one or more molecular descriptors. A reliable QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can be used to predict the activity of new or untested compounds, such as this compound, and to guide the design of more potent analogues. For instance, QSAR models for some thiazole derivatives have shown high predictive ability, which can be instrumental in virtual screening and lead optimization. nih.gov

A crucial aspect of QSAR is the identification of physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For thiazole-based compounds, several key descriptors have been identified in various QSAR studies:

Topological Descriptors: Indices like molecular connectivity indices and Kier's shape indices have been shown to be important for the antimicrobial activity of some thiazole derivatives. researchgate.net

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, can influence the reactivity and interaction capabilities of the molecule. asianpubs.org

Hydrophobicity Descriptors: The partition coefficient (log P) is a common descriptor that affects how a compound distributes between aqueous and lipid environments, which is crucial for reaching its target. nih.gov

By understanding which descriptors are most influential, researchers can strategically modify the structure of this compound to enhance its desired biological activity.

Table 2: Key Physicochemical Descriptors in QSAR Models of Thiazole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Molecular Connectivity Index (χ) | Relates to molecular size, shape, and branching. |

| Kier's Shape Index (κ) | Describes molecular shape. | |

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Atomic Charges | Governs electrostatic interactions. | |

| Hydrophobic | LogP | Affects membrane permeability and distribution. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for therapeutic use, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery process. researchgate.netaudreyli.com

For this compound, a range of ADMET properties can be predicted using various computational models. Many of these models are based on large datasets of experimentally determined properties and use machine learning algorithms to make predictions for new molecules. nih.gov

Absorption: Predictions would focus on properties like intestinal absorption, oral bioavailability, and permeability through the Caco-2 cell line model. The presence of both polar (carboxylic acid) and moderately lipophilic (thiazole ring) moieties in this compound suggests a balance of properties that could favor oral absorption.

Distribution: Key predicted parameters include plasma protein binding and blood-brain barrier penetration. The extent of plasma protein binding can influence the amount of free compound available to exert its effect.

Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 enzymes. This helps in identifying potential metabolites and understanding the compound's metabolic stability.

Excretion: Predictions can provide insights into the likely routes of elimination from the body, such as renal or biliary excretion.

Toxicity: A wide array of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and carcinogenicity. Early identification of potential toxicity is crucial to avoid late-stage failures in drug development. In silico ADMET studies on other thiazole derivatives have often shown good drug-like properties according to Lipinski's rule of five. nih.gov

Table 3: Illustrative In Silico ADMET Predictions for a Hypothetical Thiazole-based Compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Oral Bioavailability | > 80% | High fraction of the dose expected to reach systemic circulation. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A significant fraction of the compound may be free to interact with its target. |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

This table provides an example of the types of predictions that can be made for a compound like this compound using in silico tools.

Assessment of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determines its fate within a biological system. In silico methods are instrumental in predicting these properties, providing a preliminary understanding of a compound's viability as a drug candidate. For this compound, various computational models can be employed to estimate its ADME parameters.

Computational tools often utilize quantitative structure-property relationship (QSPR) models, which correlate a compound's structural features with its pharmacokinetic behavior. For example, Lipinski's "Rule of Five" is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug.

Table 1: Predicted Physicochemical Properties for Compounds Structurally Related to this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid | C11H10N2O3S | 250.28 | 1.4 | 2 | 4 |

| 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid | C6H7NO3S | 173.19 | -0.1 | 1 | 3 |

| 2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetic acid | C9H6N2O3S2 | 254.29 | 1.8 | 2 | 5 |

This table presents computationally predicted data for structurally similar compounds to illustrate the types of parameters assessed in cheminformatics. Data is sourced from publicly available chemical databases.

Early Stage Toxicity Screening

A critical aspect of drug development is the early identification of potential toxicity. In silico toxicology models provide a rapid and cost-effective means of flagging compounds that may have adverse effects, long before they are tested in biological systems. These predictive models analyze a molecule's structure for toxicophores, which are chemical substructures known to be associated with toxicity.

For this compound, computational screening would involve subjecting its chemical structure to a battery of tests that predict various forms of toxicity, such as carcinogenicity, mutagenicity, and hepatotoxicity. These predictions are based on large datasets of known toxic and non-toxic compounds. The results can help in prioritizing compounds for further development and in guiding chemical modifications to mitigate potential risks.

For instance, the ProTox-II web server is an example of a tool that can predict the toxicity of a given molecule. nih.gov While a specific prediction for this compound is not publicly documented, the methodology involves comparing the input structure against a database of compounds with known toxicological profiles.

Table 2: Illustrative In Silico Toxicity Predictions for Related Thiazole Scaffolds

| Toxicity Endpoint | Predicted Outcome for Similar Thiazole Derivatives |

| Hepatotoxicity | Varies based on specific substitutions |

| Carcinogenicity | Generally predicted to be inactive for many derivatives |

| Mutagenicity | Generally predicted to be inactive for many derivatives |

| Immunotoxicity | Varies based on specific substitutions |

This table provides an illustrative overview of the types of toxicity endpoints that are evaluated using in silico methods for compounds related to this compound. The predictions for specific derivatives can vary. nih.gov

Preclinical Investigations and Future Research Directions

Comprehensive In Vitro Biological Screening and Profiling

The initial phase of preclinical investigation for compounds like Oxo(1,3-thiazol-2-ylamino)acetic acid involves extensive in vitro screening to identify and characterize their biological activities. Thiazole (B1198619) derivatives, as a class, have been evaluated against a multitude of biological targets, revealing a diverse pharmacological profile. doaj.orgresearchgate.net

Synthetic thiazole derivatives have shown promise across various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and antioxidant agents. nih.govresearchgate.net The 2-aminothiazole (B372263) structure, in particular, is a key component in compounds exhibiting herbicidal and antioxidant activities. nih.gov

In vitro studies are crucial for determining the potency of these compounds, often measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro. For example, certain thiazole derivatives have been tested for their anticancer potential against various cell lines.

Table 1: Selected In Vitro Anticancer Activity of Thiazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole-pyridine hybrid | Breast Cancer (MCF-7) | 5.71 µM | nih.gov |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide derivative | Hepatocellular Carcinoma (HepG-2) | 1.61 ± 1.92 µg/mL | nih.gov |

| Indole-thiazole derivative | Various Cancer Cell Lines | 10–30 µM | nih.gov |

| 2-Thioxoimidazolidine derivative | Liver Cancer (HepG-2) & Colon Cancer (HCT-116) | Good antiproliferative activity | nih.govresearchgate.net |

Beyond cancer, derivatives of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. One such derivative proved to be more than five times as potent as the clinically used drug epalrestat. nih.gov Furthermore, thiazolyl-acetic acid derivatives have demonstrated significant antimicrobial activity, suggesting their potential use as biocides or preservatives. nih.gov A study on various thiazolyl-acetic acid derivatives revealed that compounds with furan (B31954) and bromothiophene substituents showed notable antimicrobial effects. researchgate.net

The profiling of these compounds also includes investigating their mechanism of action. For instance, some thiazole-containing compounds act as inhibitors of specific enzymes like kinases or interfere with cell cycle processes. nih.gov

In Vivo Efficacy and Tolerability Assessments in Animal Models

Following promising in vitro results, candidate compounds advance to in vivo testing in animal models to evaluate their efficacy and tolerability. These studies are critical for understanding how the compound behaves in a complex biological system.

For instance, a study on 4-thiazolidinone-acetic acid derivatives, a structurally related class, used a carrageenan-induced paw edema bioassay in rats to establish anti-inflammatory activity. researchgate.net One of the tested compounds demonstrated significant edema inhibition within the first hour of administration, comparable to the reference drug indomethacin. researchgate.net

In another example, while not a thiazole, the study of indole (B1671886) acetic acid in a mouse model of chronic mild stress provides a framework for how such compounds can be evaluated for neurological effects. The study assessed depression and anxiety-like behaviors, dysfunction of the hypothalamus-pituitary-adrenal (HPA) axis, and changes in neurotrophic factors. nih.govmdpi.com Such models could be adapted to test thiazole-based compounds for potential neuropharmacological applications like antidepressants. nih.govresearchgate.net

The tolerability of these compounds is also a key aspect of in vivo assessments. For example, studies on certain thiazolidinedione derivatives included evaluation of their antidiabetic efficacy in animal models. mdpi.com The cytotoxicity of promising compounds is often evaluated against normal cell lines to ensure a therapeutic window; for example, a copper complex of a (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivative showed high anticancer activity with less cytotoxic influence on a normal cell line. researchgate.net

Challenges and Opportunities in the Translational Research Pipeline

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. Translational research, the process of moving discoveries from the "bench to the bedside," is exceedingly difficult, expensive, and time-consuming. researchgate.net Major hurdles include insufficient resources, inadequate funding, and a shortage of researchers with the necessary expertise. researchgate.net

For thiazole-based compounds like this compound, specific challenges may include optimizing bioavailability, selectivity, and reducing potential toxicity. researchgate.net Ensuring that the potent in vitro activity translates into in vivo efficacy is a significant obstacle in drug development.

However, the thiazole scaffold also presents immense opportunities. Its chemical versatility allows medicinal chemists to rationally design and synthesize a vast library of derivatives with modified properties. researchgate.netglobalresearchonline.net This adaptability facilitates the optimization of pharmacokinetic profiles and the enhancement of potency and safety. researchgate.net The ability of thiazole derivatives to interact with multiple biological targets opens the door for developing agents that can address complex diseases through various mechanisms. researchgate.net Recent progress in synthetic methodologies further expands the potential for creating novel and more complex thiazole derivatives. researchgate.net

Table 2: Translational Research for Thiazole Derivatives: Challenges & Opportunities

| Aspect | Challenges | Opportunities |

|---|---|---|

| Development Process | Long, expensive, and high-risk journey from lab to market. researchgate.net | Cooperation between academic and clinical research can accelerate discovery. researchgate.net |

| Compound Properties | Achieving optimal bioavailability, selectivity, and low toxicity. researchgate.net | The thiazole scaffold is highly versatile and can be modified to improve drug-like properties. researchgate.netbohrium.com |

| Biological Activity | Ensuring in vitro results translate to in vivo efficacy. | Thiazole derivatives can modulate multiple biological pathways, offering hope for treating complex diseases. researchgate.net |

| Resources | Insufficient funding, infrastructure, and qualified personnel. researchgate.net | Prioritizing research areas and fostering collaborations can maximize resources. researchgate.net |

Emerging Therapeutic Applications and Broader Scientific Impact

The extensive preclinical research on thiazole derivatives points toward a wide range of potential therapeutic applications. The demonstrated efficacy against various cancer cell lines underscores their potential in oncology. nih.gov Thiazole-containing drugs like Dasatinib and Dabrafenib are already in clinical use for cancer treatment. nih.gov

The potent antimicrobial and antifungal activities of certain thiazole derivatives suggest their utility in combating infectious diseases, a critical area of need due to rising antibiotic resistance. nih.govnih.gov Furthermore, the discovery of thiazole-based compounds with significant anti-inflammatory, antidiabetic, and antioxidant properties opens up avenues for treating chronic conditions like diabetes, inflammatory disorders, and diseases linked to oxidative stress. nih.govresearchgate.netnih.gov There is also potential for applications in treating neurological disorders, allergies, and viral infections like HIV. nih.govresearchgate.net

The broader scientific impact of research into compounds like this compound is substantial. The thiazole nucleus is recognized as a fundamental building block in medicinal chemistry. globalresearchonline.netresearchgate.net Continued investigation into these compounds deepens the understanding of structure-activity relationships (SAR), providing valuable insights for medicinal chemists to design future drugs with greater precision, higher efficacy, and improved safety profiles. doaj.orgbohrium.com

Future Perspectives for the Development of this compound-Based Agents

The future of drug development centered on the this compound scaffold appears promising. Research is expected to focus on several key areas. A primary goal will be the continued synthesis and structural modification of thiazole derivatives to enhance their therapeutic properties. researchgate.net This involves leveraging advanced synthetic techniques to create novel compounds with improved potency and selectivity for their biological targets. bohrium.com

A deeper understanding of the mechanism of action of these compounds will pave the way for more targeted therapeutic interventions. researchgate.net Future studies will likely employ computational tools, such as molecular docking, to predict the binding affinity of new derivatives to their target proteins, thereby guiding the rational design of more effective agents. mdpi.com

Addressing the challenges of bioavailability and metabolic stability will be crucial for the successful clinical translation of these agents. researchgate.net The development of drug delivery systems or chemical modifications to improve pharmacokinetic profiles will be an important area of research. The versatility of the thiazole scaffold presents opportunities for creating dual-action or multi-target agents, which could be particularly effective for complex diseases like cancer or diabetes. As our knowledge of the diverse pharmacological actions of thiazole derivatives grows, so does the potential to develop innovative and effective medicines to meet unmet medical needs. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxo(1,3-thiazol-2-ylamino)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via condensation reactions involving 2-aminothiazol-4(5H)-one derivatives and acetic acid-based reagents under reflux conditions. Sodium acetate is often used as a catalyst, and the reaction is monitored by TLC or HPLC for completion .

- Key Variables : Reaction time (3–5 hours), solvent choice (acetic acid or DMF/acetic acid mixtures), and molar ratios of reactants (e.g., 0.1 mol substrate to 0.11 mol aldehyde derivative) critically affect crystallinity and purity .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- X-ray crystallography : Resolves bond angles (e.g., C6—C1—S1 = 111.95°) and hydrogen-bonding networks .

- Spectroscopy : FT-IR identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while NMR (¹H/¹³C) confirms proton environments and carbon frameworks .

Q. What preliminary biological activities have been reported for this compound?

- Screening Methods : Antimicrobial assays (e.g., MIC against E. coli or S. aureus), anticancer activity via MTT assays (e.g., IC₅₀ values in cancer cell lines), and anti-inflammatory models (e.g., COX-2 inhibition) .

- Limitations : Activity varies with substituents on the thiazole ring; unsubstituted derivatives often show weaker effects compared to halogenated or aromatic analogs .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of this compound derivatives?

- Experimental Design :

- Molecular docking : Predicts binding affinities to targets like DNA gyrase (antibacterial) or tubulin (anticancer) .

- Metabolic studies : Use radiolabeled compounds (e.g., ¹⁴C) to track bioavailability and metabolite formation in vitro/in vivo .

Q. How can computational modeling optimize the design of novel derivatives with enhanced activity?

- Approaches :

- QSAR modeling : Correlates electronic parameters (e.g., Hammett σ values) with bioactivity to guide substituent selection .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions to prioritize synthesizable candidates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in antimicrobial potency may arise from differences in bacterial strains, inoculum size, or solvent carriers (e.g., DMSO vs. aqueous buffers) .

- Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

Q. How do crystallization conditions impact the polymorphic forms of this compound?

- Experimental Variables : Solvent polarity (DMF vs. ethanol), cooling rates, and seeding techniques influence crystal packing and stability .

- Characterization : DSC and PXRD distinguish polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···O contacts) .

Q. What advanced spectroscopic techniques elucidate its tautomeric equilibria in solution?

- Methods :

- Variable-temperature NMR : Tracks proton shifts to identify dominant tautomers (e.g., keto-enol equilibria) .

- UV-Vis spectroscopy : Monitors absorbance changes at λ ~300 nm under pH-controlled conditions .

Methodological Recommendations

- Synthesis : Optimize recrystallization using DMF/acetic acid (1:1) to enhance purity (>98%) .

- Bioactivity Testing : Pair cell-based assays with target-specific enzymatic assays (e.g., topoisomerase II inhibition for anticancer activity) to confirm mechanisms .

- Data Reproducibility : Report detailed crystallographic parameters (e.g., CIF files) and spectral raw data in supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.